
Methyl 2,3,6-tri-O-benzoyl-4-O-(methanesulfonyl)hexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as benzoyloxy, methanesulfonyloxy, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, methanesulfonyl chloride, and methoxy-substituted oxane derivatives. The reaction conditions usually require the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The benzoyloxy groups can be reduced to hydroxyl groups.
Substitution: The methanesulfonyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the benzoyloxy groups can produce diols.
Wissenschaftliche Forschungsanwendungen
[4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its multiple functional groups.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate involves its interaction with various molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the methanesulfonyloxy group can act as a leaving group in substitution reactions. The methoxy group can also influence the compound’s reactivity by donating electron density through resonance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: This compound is structurally similar due to the presence of multiple hydroxyl and sulfonic acid groups.
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Although used in different applications, it shares some structural similarities in terms of functional groups.
Uniqueness
What sets [4,5-bis(benzoyloxy)-3-(methanesulfonyloxy)-6-methoxyoxan-2-yl]methyl benzoate apart is its combination of benzoyloxy, methanesulfonyloxy, and methoxy groups, which confer unique reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
4137-34-2 |
|---|---|
Molekularformel |
C29H28O11S |
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
(4,5-dibenzoyloxy-6-methoxy-3-methylsulfonyloxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C29H28O11S/c1-35-29-25(39-28(32)21-16-10-5-11-17-21)24(38-27(31)20-14-8-4-9-15-20)23(40-41(2,33)34)22(37-29)18-36-26(30)19-12-6-3-7-13-19/h3-17,22-25,29H,18H2,1-2H3 |
InChI-Schlüssel |
BZZKVTLAQUOKQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)

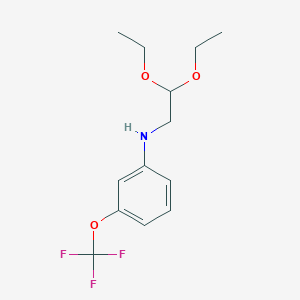
![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12434328.png)
![Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12434332.png)
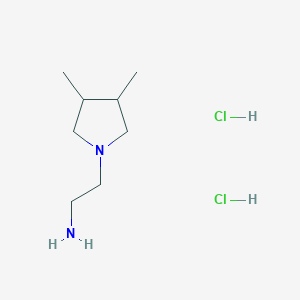
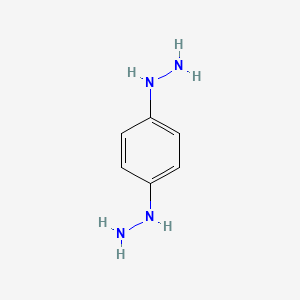
![sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12434356.png)
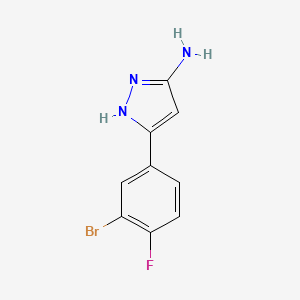
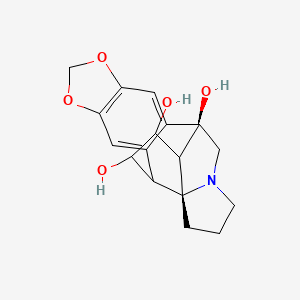
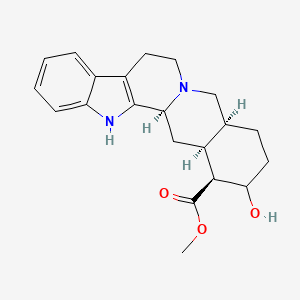
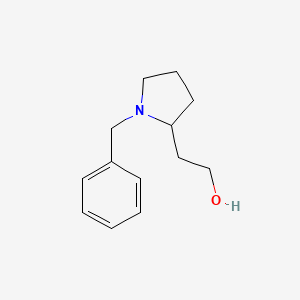
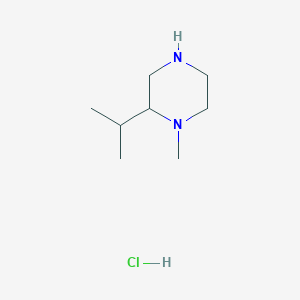
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
